Cas no 210481-85-9 ((2S)-2-[[2-(tert-butoxycarbonylamino)-2-methyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid)

(2S)-2-[[2-(tert-butoxycarbonylamino)-2-methyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid structure
210481-85-9 structure
Nome del prodotto:(2S)-2-[[2-(tert-butoxycarbonylamino)-2-methyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Numero CAS:210481-85-9
MF:C20H27N3O5
MW:389.4455
MDL:MFCD22420431
CID:3906593
PubChem ID:68053286

(2S)-2-[[2-(tert-butoxycarbonylamino)-2-methyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-2-methylalanyl-
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan
    • BCP15085
    • Boc-alpha-Isobutyric acid-D-tryptophan
    • (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
    • (2S)-2-[[2-(tert-butoxycarbonylamino)-2-methyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
    • C12867
    • (R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methyl-propanamido)-3-(1H-indol-3-yl)propanoic acid
    • SCHEMBL10174744
    • (S)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid
    • AKOS037650509
    • DB-159200
    • 210481-85-9
    • CS-M3098
    • (2S)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
    • CS-14908
    • (R)-METHYL 2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPROPANAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE
    • MDL: MFCD22420431
    • Inchi: 1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)
    • Chiave InChI: DSCBSBPYDCIRPP-UHFFFAOYSA-N
    • Sorrisi: O(C(N([H])C(C([H])([H])[H])(C([H])([H])[H])C(N([H])C([H])(C(=O)O[H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 389.19507097g/mol
  • Massa monoisotopica: 389.19507097g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 8
  • Complessità: 599
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 121

Proprietà sperimentali

  • Densità: 1.243±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Molto leggermente solubile (0,14 g/l) (25°C),

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Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):215.0/358.0/717.0